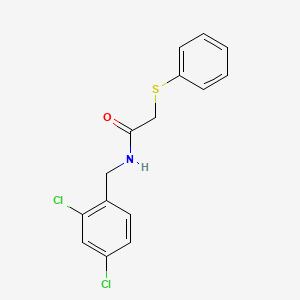

2-(4-methylphenyl)-N-1,3-thiazol-2-ylacetamide

説明

2-(4-Methylphenyl)-N-1,3-thiazol-2-ylacetamide is a compound that belongs to a class of chemicals with potential biological activities. Research in this area often explores the synthesis of novel compounds, their molecular structure, chemical reactions, and various properties. These studies contribute to the broader understanding of the compound's characteristics and potential applications in various fields, excluding its direct use as a drug.

Synthesis Analysis

The synthesis of related thiazole compounds involves multi-step chemical reactions, starting with basic substrates that undergo transformations to introduce the thiazole ring and other functional groups. For example, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, showcasing a method to introduce the thiazole structure into complex molecules (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using techniques like X-ray diffraction, FT-IR, UV-Vis, and NMR. Ekici et al. (2020) characterized the structure of a thiazole compound, revealing its crystallization in a monoclinic space group and providing insights into its molecular geometry and intermolecular contacts (Ekici et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazole compounds often aim to modify their structure to achieve desired biological activities. These modifications can include the addition of various functional groups through reactions like nucleophilic substitution, cyclization, and condensation. Yahiaoui et al. (2019) reported on the synthesis and chemical structure analysis, including potential donor and acceptor groups' roles in stabilizing the compound's structure (Yahiaoui et al., 2019).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined experimentally and provide valuable information for the compound's handling and formulation.

Chemical Properties Analysis

Thiazole derivatives exhibit a range of chemical properties, including reactivity, stability, and interactions with biomolecules. Studies like those conducted by Gul et al. (2017) investigate these compounds' antimicrobial and hemolytic activities, offering insights into their potential therapeutic applications (Gul et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-2-4-10(5-3-9)8-11(15)14-12-13-6-7-16-12/h2-7H,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIWWPPUHFDHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328564 | |

| Record name | 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide | |

CAS RN |

587843-69-4 | |

| Record name | 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)

![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)